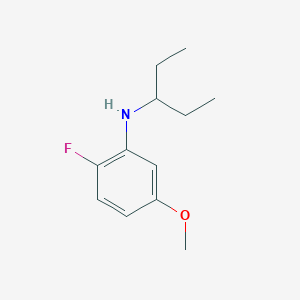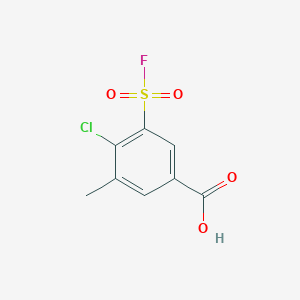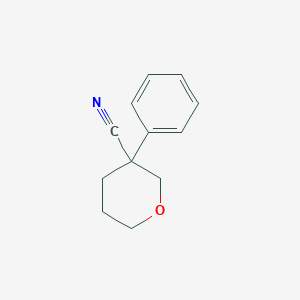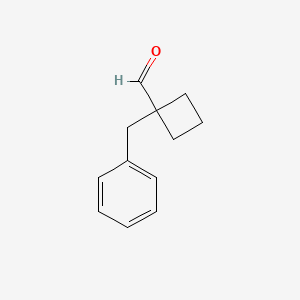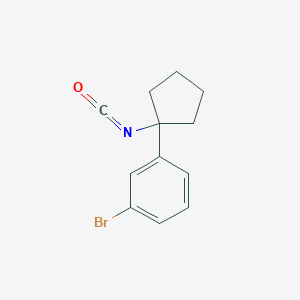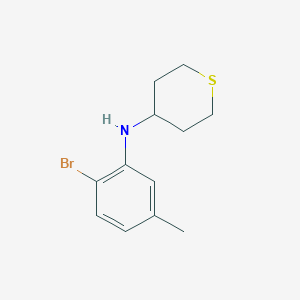![molecular formula C12H12FNO3 B13233585 5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid](/img/structure/B13233585.png)
5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid is a fluorinated benzoic acid derivative This compound is known for its unique structural features, which include a fluorine atom and a cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylbenzoic acid.
Amidation: The carboxylic acid group of 5-fluoro-2-methylbenzoic acid is converted to an amide group using 2-methylcyclopropanamine under appropriate reaction conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and cyclopropane ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, depending on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid.
5-Fluoro-2-methoxybenzoic acid: Another fluorinated benzoic acid derivative with different substituents.
Uniqueness
5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid is unique due to the presence of both a fluorine atom and a cyclopropane ring. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H12FNO3 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
5-fluoro-2-[(2-methylcyclopropanecarbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
KHXCNDVMASKGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


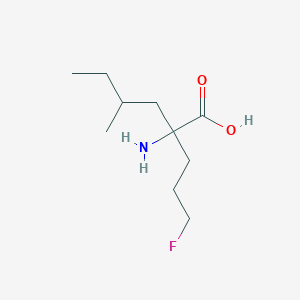
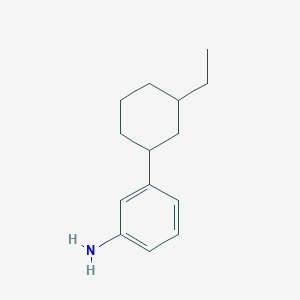
![5H,6H,8H-Imidazo[2,1-c][1,4]oxazine-2-carboxylic acid](/img/structure/B13233519.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)

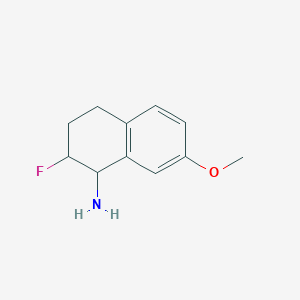
![{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13233556.png)
